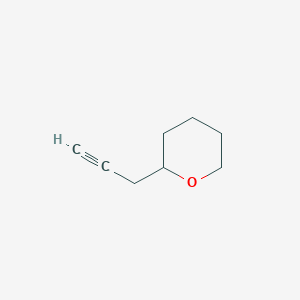

2-(prop-2-yn-1-yl)oxane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-ynyloxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-5-8-6-3-4-7-9-8/h1,8H,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMDSDTZMMDOPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1CCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13226-36-3 | |

| Record name | 2-(prop-2-yn-1-yl)oxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Prop 2 Yn 1 Yl Oxane Analogues

Cyclization and Rearrangement Pathways

The strategic placement of the nucleophilic oxygen atom of the tetrahydropyran (B127337) ring in proximity to the electrophilic alkyne enables a variety of intramolecular reactions, particularly under acidic or metal-catalyzed conditions. These reactions can lead to the formation of novel heterocyclic structures.

Acid-Catalyzed Cyclization of 2-Alkynyltetrahydropyrans to Cyclic Allenol Ethers

While direct evidence for the acid-catalyzed cyclization of 2-(prop-2-yn-1-yl)oxane to a cyclic allenol ether is not extensively documented in readily available literature, the reaction is a plausible pathway based on the established principles of alkyne chemistry and intramolecular reactions of analogous systems. researchgate.netnih.gov The proposed mechanism involves the activation of the alkyne by a Brønsted or Lewis acid.

The reaction would likely initiate with the protonation of the terminal alkyne, forming a vinyl cation intermediate. This highly reactive species would then be susceptible to intramolecular nucleophilic attack by the oxygen atom of the tetrahydropyran ring. A subsequent proton transfer and rearrangement cascade would lead to the formation of a bicyclic system containing an allenol ether. The feasibility and efficiency of this pathway would depend on factors such as the nature of the acid catalyst, the solvent, and the temperature.

Proposed Mechanistic Steps:

Alkyne Activation: Protonation of the terminal alkyne by an acid catalyst (H⁺) generates a vinyl cation at the internal carbon of the original triple bond.

Intramolecular Nucleophilic Attack: The endocyclic oxygen atom of the tetrahydropyran ring acts as a nucleophile, attacking the vinyl cation. This step is a 6-endo-dig cyclization, which can be kinetically favorable.

Deprotonation and Rearrangement: The resulting oxonium ion intermediate undergoes deprotonation and rearrangement to yield the thermodynamically stable cyclic allenol ether product.

Interactive Data Table: Proposed Acid-Catalyzed Cyclization

| Starting Material | Conditions | Key Intermediate | Potential Product |

|---|---|---|---|

| 2-Alkynyltetrahydropyran | Acid Catalyst (e.g., H₂SO₄, TsOH) | Vinyl Cation | Cyclic Allenol Ether |

Rearrangements to 2-Vinylidenetetrahydropyrans

The rearrangement of terminal alkynes to allenes (vinylidenes) is a known transformation often catalyzed by transition metals or strong bases. For 2-alkynyltetrahydropyran analogues, this would result in the formation of 2-vinylidenetetrahydropyrans. This isomerization process converts the terminal alkyne into a cumulative double bond system, significantly altering the molecule's reactivity.

The mechanism for such a rearrangement typically involves the formation of an acetylide intermediate under basic conditions, followed by protonation at the terminal carbon. Alternatively, transition metal catalysts can facilitate the isomerization through the formation of metal-π-alkyne or metal-vinylidene complexes. The choice of catalyst and reaction conditions is crucial in directing the equilibrium towards the desired allene (B1206475) product.

Alkyne Functionalization Reactions

The terminal alkyne group in this compound serves as a versatile handle for a wide array of chemical modifications. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Oxidation Reactions of the Alkynyl Moiety

The triple bond of the alkynyl group is susceptible to oxidation by various reagents, leading to different products depending on the reaction conditions. libretexts.org Strong oxidizing agents typically cleave the triple bond, while milder conditions can yield dicarbonyl compounds. youtube.comlibretexts.org

Oxidative Cleavage with Potassium Permanganate (B83412) or Ozone: Treatment of this compound with a strong oxidizing agent like hot, basic potassium permanganate (KMnO₄) or ozone (O₃) followed by an oxidative workup results in the cleavage of the carbon-carbon triple bond. youtube.comualberta.ca This reaction would yield a carboxylic acid derived from the tetrahydropyran moiety and carbon dioxide from the terminal acetylenic carbon. youtube.com

Mechanism with Ozone (Ozonolysis): The reaction proceeds through the formation of an unstable primary ozonide, which rearranges to a 1,2,3-trioxolane intermediate. Subsequent workup cleaves this intermediate. With a terminal alkyne, the terminal carbon is fully oxidized to CO₂. youtube.commasterorganicchemistry.com

Gentle Oxidation to Dicarbonyls: Under neutral or carefully controlled conditions, potassium permanganate can oxidize the alkyne to a vicinal dicarbonyl compound without cleaving the carbon-carbon bond. youtube.com For this compound, this would produce a 1,2-diketone attached to the tetrahydropyran ring.

Interactive Data Table: Oxidation Products of 2-Alkynyltetrahydropyrans

| Reagent | Conditions | Product Type | Specific Product from this compound |

|---|---|---|---|

| KMnO₄ | Hot, Basic | Oxidative Cleavage | (Tetrahydro-2H-pyran-2-yl)acetic acid and CO₂ |

| 1. O₃; 2. H₂O or H₂O₂ | -78 °C to rt | Oxidative Cleavage | (Tetrahydro-2H-pyran-2-yl)acetic acid and CO₂ |

| KMnO₄ | Cold, Neutral | Dicarbonyl Formation | 1-((Tetrahydro-2H-pyran-2-yl)methyl)ethane-1,2-dione |

Cycloaddition Reactions Involving the Terminal Alkyne

The π-systems of the alkyne group can participate in various cycloaddition reactions, providing a powerful tool for the construction of cyclic and bicyclic structures.

[2+2] Cycloadditions

The [2+2] cycloaddition is a photochemical or metal-catalyzed reaction that involves the coupling of two unsaturated components to form a four-membered ring. nih.gov For this compound, the terminal alkyne can potentially act as one of the 2π components in such a reaction.

Photochemical [2+2] cycloadditions typically require one of the components to be excited to a triplet state by UV light, often in the presence of a sensitizer (B1316253). youtube.comnih.gov The terminal alkyne of a 2-alkynyltetrahydropyran analogue could react with an alkene, such as an enone or maleimide, to form a cyclobutene (B1205218) ring. researchgate.net The reaction proceeds via a stepwise mechanism involving a diradical intermediate, and its success depends on the electronic properties of the reacting partners and their ability to absorb light and form the necessary excited state.

Proposed [2+2] Photocycloaddition:

Reactants: this compound and a suitable alkene (e.g., maleimide).

Conditions: UV irradiation (λ > 200 nm), often with a triplet sensitizer like benzophenone (B1666685) or acetone.

Product: A bicyclic system containing a tetrahydropyran ring fused to a cyclobutene ring.

The regioselectivity and stereoselectivity of such reactions can be complex and are influenced by steric and electronic factors in the transition state. While specific examples for this compound are not prominent, the reaction is a fundamental process for analogous alkynyl compounds. researchgate.net

Diels-Alder Reactions of Derived Intermediates

The propargyl moiety of this compound serves as a competent dienophile for Diels-Alder cycloadditions. While direct intermolecular reactions are possible, the intramolecular variant, occurring within a single molecule containing both diene and dienophile functionalities, offers significant advantages in terms of rate and stereocontrol. organicreactions.org For this compound, this requires the formation of an intermediate where a diene is tethered to the core structure.

A representative strategy involves the transformation of a precursor, such as a propargyl vinyl ether, into a 2H-pyran derivative through a thermally driven pericyclic cascade. acs.org This newly formed 2H-pyran can then serve as the diene component in a subsequent Diels-Alder reaction. Applying this concept, an analogue of this compound could be derivatized to incorporate a tethered diene. The subsequent intramolecular Diels-Alder reaction (IMDA) would proceed to form a complex, polycyclic architecture in a single, atom-economical step. masterorganicchemistry.comkhanacademy.org

The reaction typically proceeds through a highly ordered, chair-like transition state, which dictates the stereochemical outcome of the newly formed stereocenters. wikipedia.orgyoutube.com The constraints of the connecting chain between the diene and the alkyne dienophile often lead to high levels of regio- and stereoselectivity, favoring the formation of fused over bridged ring systems. organicreactions.org The endo rule, which favors the transition state where the activating groups of the dienophile are positioned under the π-system of the diene, is a key factor in predicting the product stereochemistry. youtube.com

Table 1: Hypothetical Intramolecular Diels-Alder (IMDA) Reaction of a this compound-Derived Intermediate

| Entry | Diene Tether | Reaction Conditions | Product | Stereochemistry |

| 1 | -(CH₂)₃-CH=CH-CH=CH₂ | Toluene, 180 °C, sealed tube | Fused tricyclic system | cis-fused |

| 2 | -O-(CH₂)₂-CH=CH-CH=CH₂ | Xylene, reflux | Fused oxa-tricyclic system | Predominantly endo adduct |

Radical-Mediated Transformations

SOMOphilic Alkynylation Processes

SOMOphilic (Singly Occupied Molecular Orbital) alkynylation provides a powerful method for forging C(sp)-C(sp³) bonds through a radical mechanism. rsc.org In the context of this compound, this transformation can be envisioned by generating a carbon-centered radical on the oxane ring, which is subsequently trapped by a suitable alkyne-transfer reagent. The position alpha to the ring oxygen (C2) is particularly susceptible to hydrogen atom abstraction (HAT) due to the formation of a resonance-stabilized radical.

Modern photocatalytic methods allow for the mild generation of such radicals from unactivated C-H bonds. mdpi.com Once formed, the C2-centered tetrahydropyranyl radical can engage with specialized alkynylating agents, such as acetylenic sulfones (e.g., Phenyl(ethynyl)sulfone) or hypervalent iodine reagents like ethynylbenziodoxolones (EBX). rsc.orgnih.gov The reaction with acetylenic sulfones proceeds via a rapid radical addition to the alkyne, followed by a β-elimination of a sulfonyl radical, effectively transferring the alkyne group to the oxane ring. rsc.org This strategy enables the direct C-H alkynylation of the ether scaffold under mild conditions. mdpi.com

Table 2: Representative SOMOphilic Alkynylation of a Tetrahydropyran Ring

| Entry | Radical Precursor | Alkynylating Agent | Catalyst/Initiator | Product |

| 1 | Tetrahydropyran | Phenyl(ethynyl)sulfone | Di-tert-butyl peroxide, Δ | 2-Ethynyltetrahydropyran |

| 2 | Tetrahydropyran | (Phenylethynyl)benziodoxolone (Ph-EBX) | fac-[Ir(ppy)₃], blue light | 2-(Phenylethynyl)tetrahydropyran |

| 3 | 1,4-Dioxane | (4-Chlorophenyl)ethynylsulfone | Fe(acac)₃, PhSiH₃ | 2-((4-Chlorophenyl)ethynyl)-1,4-dioxane |

Alkoxyl Radical-Enabled Functionalization

Alkoxyl radicals are highly energetic, oxygen-centered intermediates capable of initiating potent chemical transformations, including C-H abstraction and C-C bond cleavage (β-fragmentation). nih.govrsc.org While this compound itself, being an ether, cannot directly form an alkoxyl radical, its functionalization can be achieved through reactions of closely related alcohol analogues.

Generation of an alkoxyl radical from a precursor alcohol, for instance via photoredox catalysis, can initiate an intramolecular cascade. organic-chemistry.orgnih.gov A key reaction pathway is the 1,5-hydrogen atom transfer (1,5-HAT), wherein the alkoxyl radical abstracts a hydrogen atom from a carbon atom at the δ-position through a sterically favored six-membered ring transition state. nih.gov In a suitably designed substrate derived from a tetrahydropyranyl alcohol, a 1,5-HAT can selectively generate a carbon-centered radical deep within the ring structure, which can then be trapped to install a new functional group.

Alternatively, if the alkoxyl radical is generated at a position beta to a strained ring or a tertiary/quaternary carbon center, β-fragmentation may occur. This process involves the homolytic cleavage of a C-C bond, leading to ring-opening and the formation of a more stable carbon-centered radical, providing a pathway to deconstructive functionalization of the oxane skeleton. nih.govorganic-chemistry.org

Electrophilic and Nucleophilic Reactivity of the Tetrahydropyran Ring

The reactivity of the tetrahydropyran (oxane) ring is dominated by the presence of the ether oxygen atom. The lone pairs on the oxygen confer Lewis basicity, making it the primary site for electrophilic attack. Protonation or coordination with a Lewis acid activates the C-O bonds towards cleavage. organic-chemistry.org This activation facilitates nucleophilic attack at the adjacent carbon atoms (C2 or C6), resulting in ring-opening. This electrophile-catalyzed, nucleophile-mediated ring cleavage is a characteristic reaction of tetrahydropyranyl ethers and is the fundamental principle behind their use as acid-labile protecting groups in organic synthesis. wikipedia.org

Under these activating conditions, an oxocarbenium ion intermediate can be formed at the C2 position. acs.org This electrophilic species is highly susceptible to attack by a wide range of C-nucleophiles, enabling the stereoselective formation of 2-substituted tetrahydropyran products. The stereochemical outcome of such additions is often governed by stereoelectronic effects, with the nucleophile preferentially attacking to satisfy the Bürgi-Dunitz trajectory relative to the planar oxocarbenium ion. acs.org

The C-H bonds of the tetrahydropyran ring are generally not nucleophilic. However, deprotonation at the C2 position using a strong base can generate a carbanion, which can then act as a nucleophile. The stability of this carbanion is enhanced by the adjacent oxygen atom, although this is generally a less common reactivity pattern compared to the electrophilic activation pathways.

Role of the Oxane Oxygen in Reaction Pathways

The oxygen atom within the oxane ring plays a pivotal and multifaceted role in dictating the reactivity and selectivity of transformations involving this compound and its analogues.

Inductive and Resonance Effects: The electronegative oxygen atom exerts a strong inductive effect, influencing the electron density throughout the ring. More importantly, it can stabilize adjacent radical or cationic intermediates through resonance donation of its lone-pair electrons. This stabilization is critical for the regioselective formation of radicals at the C2 position during HAT processes, as seen in SOMOphilic alkynylation. researchgate.netosti.gov Similarly, it is essential for the formation and stability of the oxocarbenium ions that are key intermediates in electrophilic ring-opening reactions. acs.org

Lewis Basicity: The lone pairs make the oxygen a Lewis basic center. This allows it to act as a coordination site for protons, Lewis acids, or metal catalysts. This initial coordination is the key activating step in electrophilic cleavage reactions. organic-chemistry.org It can also serve as a chelating anchor, directing the action of metal-based reagents to the proximate propargyl side chain, thereby influencing the stereochemical outcome of reactions on that moiety.

Stereoelectronic Control: The ring oxygen is central to stereoelectronic phenomena such as the anomeric effect, which influences the conformational preferences of substituents on the ring. The preferred axial or equatorial orientation of the 2-(prop-2-yn-1-yl) group is dictated by the interplay of steric and stereoelectronic effects involving the endocyclic oxygen. This conformational bias, in turn, impacts the trajectory of approaching reagents and can control the diastereoselectivity of reactions on both the ring and the side chain. acs.org

Applications in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The dual functionality of 2-(prop-2-yn-1-yl)oxane provides a powerful platform for synthesizing intricate molecular designs, including polycyclic and heterocyclic systems, which are core structures in many natural products and pharmaceuticals.

The terminal alkyne of this compound is a key functional group for building polycyclic systems through various cycloaddition reactions. As a dienophile or a dipolarophile, the propargyl moiety can participate in reactions that form multiple rings in a single step.

[2+2+2] Cycloadditions: The alkyne can react with a diene and another π-system in the presence of a transition metal catalyst (e.g., Rh, Co, Ni) to construct a new six-membered ring, thereby fusing a new carbocycle onto a pre-existing framework.

Intramolecular Cyclizations: In substrates containing additional reactive sites, this compound can undergo intramolecular cyclizations. For instance, an intramolecular Prins-type reaction can be initiated by activating the alkyne with a Lewis acid, followed by nucleophilic attack from a tethered alkene, leading to the formation of bicyclic ether systems. nih.govacs.org The inherent chair conformation of the oxane ring can influence the stereochemical outcome of these cyclizations.

Photocycloadditions: The [2+2] photocycloaddition is another powerful method for forming cyclobutane (B1203170) rings, which can be key components of a polycyclic structure. acs.org The alkyne in this compound can react with an alkene under photochemical conditions to yield a bicyclic product containing a cyclobutene (B1205218) ring fused to the oxane system.

The strategic application of these reactions allows chemists to leverage the structure of this compound to access complex, three-dimensional polycyclic architectures.

Propargyl compounds, including ethers like this compound, are highly effective precursors for synthesizing a wide array of nitrogen- and oxygen-containing heterocycles. researchgate.netbenthamdirect.comresearchgate.netingentaconnect.com The reactivity of the alkyne allows for cyclization reactions via intramolecular cycloisomerization or intermolecular condensation with other unsaturated compounds. benthamdirect.comnih.gov

Oxygen Heterocycles: Intramolecular cyclization of propargyl ethers can lead to the formation of various oxygen-containing rings. nih.gov For example, under gold or other transition metal catalysis, the oxygen atom of a strategically placed hydroxyl group within the same molecule can add across the alkyne of a this compound derivative to form fused or spirocyclic ethers. Similarly, reaction with external oxygen nucleophiles can lead to substituted furans or pyrans. Research on o-propargylphenols demonstrates that intramolecular cyclization can selectively yield benzofurans or chromenes depending on the reaction conditions (basic vs. gold catalysis). rsc.org

Nitrogen Heterocycles: The synthesis of nitrogen heterocycles using propargyl synthons is a well-established field. rsc.org The alkyne in this compound can react with various nitrogen nucleophiles.

Intramolecular Cyclization: A tethered amine or amide can attack the activated alkyne to form cyclic enamines or other nitrogen heterocycles like piperidines and pyrrolidines. rsc.org

Aza-Diels-Alder Reactions: The alkyne can serve as the dienophile in reactions with 1-azadienes to construct substituted pyridine (B92270) rings.

Multi-component Reactions: One-pot reactions involving an amine, an aldehyde, and this compound can generate complex nitrogen heterocycles such as quinolines. taylorfrancis.com

The following table summarizes representative methods for heterocycle synthesis using propargyl precursors.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Intramolecular Hydroalkoxylation | Propargyl alcohol derivative | Gold or Platinum catalyst | Substituted Furan |

| Intramolecular Hydroamination | Propargyl amine derivative | Gold or Palladium catalyst | Substituted Pyrrole |

| [4+2] Cycloaddition | Propargyl ether, 1-Azadiene | Lewis Acid | Pyridine derivative |

| Tandem Cyclization | ε-N-Boc-propargylic ester | Gold(I) catalyst | Piperidinyl enol ester rsc.org |

As Building Blocks and Synthons

The distinct reactivity of its alkyne and oxane components makes this compound a valuable building block for introducing key structural motifs and forming essential chemical bonds.

The terminal alkyne is the primary site for carbon-carbon bond formation. It can function as either an electrophile or, more commonly, a nucleophile.

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction is one of the most reliable methods for forming a C(sp)-C(sp²) bond. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net this compound can be coupled with a wide variety of aryl or vinyl halides and triflates to produce substituted alkynes, which are precursors to more complex structures. researchgate.net This reaction is known for its mild conditions and high functional group tolerance. wikipedia.org

Acetylide Chemistry: The terminal alkyne proton is weakly acidic and can be removed by a strong base (e.g., n-butyllithium or Grignard reagents) to form a potent carbon nucleophile. This resulting acetylide can then be used in a variety of C-C bond-forming reactions, such as:

Addition to carbonyl compounds (aldehydes, ketones) to form propargylic alcohols. nih.gov

Nucleophilic substitution with alkyl halides to extend the carbon chain.

Ring-opening of epoxides to install a hydroxyl group β to the alkyne.

The table below illustrates typical Sonogashira coupling reactions.

| Alkyne Substrate | Coupling Partner | Catalyst System | Base | Product |

| This compound | Iodobenzene | Pd(PPh₃)₄, CuI | Et₃N | 2-((3-phenylprop-2-yn-1-yl))oxane |

| This compound | 4-Bromopyridine | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH | 2-((3-(pyridin-4-yl)prop-2-yn-1-yl))oxane |

| This compound | Vinyl bromide | Pd(PPh₃)₄, CuI | Piperidine | 2-(pent-1-en-4-yn-1-yl)oxane |

The propargyl group can be transformed into a carboxylic acid or its derivatives through several oxidative pathways. libretexts.org This conversion adds another layer of synthetic utility to this compound, allowing for its incorporation into structures like peptides, esters, and other acyl compounds.

Oxidative Cleavage: Strong oxidizing agents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the triple bond to yield a carboxylic acid. This method is robust but can be incompatible with sensitive functional groups.

Direct Oxidation of the Terminal Alkyne: A more controlled method involves the oxidation of the terminal alkyne without cleaving the C-C bond. Ruthenium- or gold-catalyzed oxidation can convert the terminal alkyne directly into a carboxylic acid.

Conversion to Methyl Ketone and Haloform Reaction: Hydration of the terminal alkyne (e.g., using HgSO₄/H₂SO₄) yields a methyl ketone, which can then be subjected to the haloform reaction (using Br₂/NaOH) to produce a carboxylic acid with one less carbon atom.

Electrochemical Oxidation: Electrochemical methods offer a green and efficient alternative for oxidizing propargylic alcohols to the corresponding carbonyl compounds, which can be further oxidized to carboxylic acids. osti.govnih.gov Similar protocols can be adapted for propargyl ethers.

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science for modifying complex molecules at a late point in their synthesis to rapidly generate analogues or install probes. nih.gov The terminal alkyne of this compound is an ideal handle for LSF.

Azide-Alkyne "Click" Chemistry: The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition between the terminal alkyne of this compound and an organic azide (B81097) is a cornerstone of LSF. nih.govrsc.org This "click" reaction is highly efficient, selective, and biocompatible, allowing for the conjugation of the oxane-containing fragment to a wide range of molecules, including biomolecules, polymers, and fluorescent dyes, to form a stable 1,2,3-triazole linkage. taylorfrancis.commdpi.com

C-H Functionalization: While the acetylenic C-H bond is the most reactive, direct C-H functionalization of the oxane ring is also a viable LSF strategy. nih.gov Transition metal-catalyzed reactions (e.g., using Pd, Rh, or Ru) can selectively activate and replace a C-H bond on the saturated ring with a new functional group, although regioselectivity can be a challenge. nih.govmdpi.commdpi.com This approach allows for modification of the core cyclic structure without requiring de novo synthesis.

The following table provides examples of LSF via click chemistry.

| Alkyne-Containing Molecule | Azide Partner | Catalyst | Application |

| Drug-O-(CH₂)n-C≡CH | N₃-Biotin | CuSO₄, Sodium Ascorbate | Biotinylation for affinity studies |

| Polymer-O-(CH₂)n-C≡CH | N₃-Fluorophore | Cu(I) source | Fluorescent labeling of materials |

| Peptide-C(O)NH-CH(R)-C≡CH | N₃-PEG | CuSO₄, Sodium Ascorbate | Improving peptide solubility/pharmacokinetics |

Stereochemical Aspects in the Synthesis and Transformations of 2 Prop 2 Yn 1 Yl Oxane Systems

Catalytic Asymmetric Synthesis Methodologies

The catalytic asymmetric synthesis of 2-(prop-2-yn-1-yl)oxane, a chiral tetrahydropyran (B127337) derivative, can be approached through various modern synthetic strategies that have proven effective for analogous substituted pyran systems. While direct catalytic asymmetric synthesis of this specific molecule is not extensively documented, methodologies developed for the enantioselective construction of 2,6-disubstituted tetrahydropyrans offer a clear blueprint for its potential synthesis.

One prominent strategy involves the asymmetric Prins cyclization. This reaction typically unites a homoallylic alcohol with an aldehyde to form a tetrahydropyran ring. By employing a chiral catalyst, the stereochemistry of the newly formed chiral centers can be controlled. For instance, highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids have been shown to catalyze the asymmetric Prins cyclization of both aliphatic and aromatic aldehydes, yielding tetrahydropyran derivatives with high enantioselectivity. The adaptation of this method to use a propargyl-containing aldehyde or a suitably functionalized homoallylic alcohol could provide a direct route to enantioenriched this compound.

Another powerful approach is the intramolecular oxa-Michael reaction. In this method, a precursor containing both a hydroxyl group and an α,β-unsaturated system is cyclized. The use of chiral catalysts, such as chiral phosphoric acids (CPA), has been successful in achieving high enantioselectivity in the synthesis of spirocyclic tetrahydropyrans. A "clip-cycle" strategy, where an alcohol fragment is first linked to an aryl thioacrylate followed by a CPA-catalyzed intramolecular oxa-Michael cyclization, has yielded tetrahydropyran products with up to 99% enantiomeric excess (ee). whiterose.ac.uk This methodology could be adapted by designing a suitable precursor that, upon cyclization, would bear the 2-(prop-2-yn-1-yl) moiety.

Furthermore, transition metal catalysis offers a versatile platform for the asymmetric synthesis of tetrahydropyrans. Ruthenium-catalyzed reactions, such as dynamic kinetic resolution (DKR) reduction and cycloisomerization, have been employed in the practical synthesis of highly functionalized tetrahydropyran-based DPP-4 inhibitors. nih.gov Similarly, gold-catalyzed reactions have been utilized for the stereoselective synthesis of cis-2,6-disubstituted tetrahydropyrans from bis-propargyl alcohols. mdpi.com This latter approach is particularly relevant as it directly involves propargyl functionalities. The development of a chiral gold catalyst system for a related transformation could pave the way for an enantioselective synthesis of this compound.

The following table summarizes potential catalytic asymmetric methodologies applicable to the synthesis of this compound based on analogous systems.

| Methodology | Catalyst Type | Key Features | Reported Enantioselectivity (for analogous systems) |

| Asymmetric Prins Cyclization | Chiral Brønsted Acid (e.g., iIDP) | Convergent; forms C-C and C-O bonds in one step. | High |

| Intramolecular oxa-Michael Reaction | Chiral Phosphoric Acid (CPA) | Forms C-O bond via conjugate addition. | Up to 99% ee |

| Ruthenium-Catalyzed Cycloisomerization | Chiral Ruthenium Complex | Efficient construction of the pyran ring. | High (in DKR context) |

| Gold-Catalyzed Cyclization | Chiral Gold(I) Complex | Mild reaction conditions; functional group tolerance. | High (in diastereoselective examples) |

Stereochemical Assignment and Elucidation

The unambiguous determination of the stereochemistry of chiral molecules such as this compound is crucial. Several analytical techniques are routinely employed for the stereochemical assignment of substituted tetrahydropyrans, and these can be directly applied to the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One of the most powerful tools for determining the relative stereochemistry of cyclic compounds is NMR spectroscopy, particularly through-space Nuclear Overhauser Effect (NOE) experiments. For a 2,6-disubstituted tetrahydropyran, the spatial relationship between the substituents can be elucidated by observing NOE correlations. For instance, in a cis-isomer, an NOE would be expected between the axial protons at C2 and C6, or between the equatorial substituents at these positions. The coupling constants (³J values) between adjacent protons on the tetrahydropyran ring also provide valuable information about their dihedral angles and thus the conformation of the ring and the equatorial or axial disposition of the substituents. For example, a large coupling constant between H2 and H3 would suggest a trans-diaxial relationship.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides the most definitive assignment of both relative and absolute stereochemistry. By obtaining a suitable crystal of a chiral derivative of this compound, the precise three-dimensional arrangement of atoms in the molecule can be determined. This technique was used to confirm the relative configuration of a major diastereoisomer in a gold-catalyzed propargylation of chromones, a related heterocyclic system. nih.gov

Chiroptical Methods: Circular Dichroism (CD) spectroscopy can be a valuable tool for assigning the absolute configuration of chiral molecules, often in conjunction with quantum-mechanical calculations. By comparing the experimentally measured CD spectrum with the theoretically calculated spectrum for a known absolute configuration, the stereochemistry can be assigned.

The following table outlines the primary methods for the stereochemical elucidation of this compound.

| Technique | Information Obtained | Requirements | Remarks |

| NMR Spectroscopy (NOE, Coupling Constants) | Relative stereochemistry, conformational analysis. | Soluble sample. | Non-destructive. |

| X-ray Crystallography | Absolute and relative stereochemistry. | Single crystal. | Provides unambiguous structural determination. |

| Circular Dichroism (CD) Spectroscopy | Absolute stereochemistry. | Chiral, non-racemic sample. | Often requires comparison with computational data. |

Diastereoselective and Enantioselective Transformations

Once synthesized, the chiral center at the 2-position of the oxane ring can direct the stereochemical outcome of subsequent reactions, leading to diastereoselective transformations. Furthermore, the propargyl group itself is a versatile functionality that can undergo a variety of enantioselective transformations.

Diastereoselective Reactions: The existing stereocenter at C2 can influence the facial selectivity of reactions at the triple bond of the propargyl group. For example, in a metal-catalyzed hydrogenation of the alkyne, the catalyst may preferentially coordinate to one face of the molecule due to steric hindrance from the oxane ring, leading to the diastereoselective formation of the corresponding (Z)- or (E)-alkene. Similarly, in cycloaddition reactions, such as the Pauson-Khand reaction to form a cyclopentenone, the approach of the reagents can be directed by the stereochemistry of the tetrahydropyran ring, resulting in a diastereomerically enriched product. Gold-catalyzed reactions involving propargyl groups have been shown to proceed with high diastereoselectivity in the synthesis of propargyl chromanones. nih.gov

Enantioselective Transformations of the Propargyl Group: The propargyl moiety is a valuable precursor for a range of chiral structures. For instance, enantioselective additions to the alkyne can be achieved using chiral catalysts. Ruthenium-catalyzed propargylic substitution reactions have been studied, and the enantioselectivity is influenced by substituents on the propargylic position. acs.org Photoredox cobalt-catalyzed propargylation of aldehydes has been shown to proceed with high regio-, diastereo-, and enantioselectivity via propargyl radicals. nih.gov Such a transformation, if applied in a reverse sense or in an intermolecular fashion, could be a route to functionalize the propargyl group of this compound enantioselectively.

The following table summarizes potential stereoselective transformations involving this compound.

| Transformation Type | Reaction | Stereochemical Control | Potential Product |

| Diastereoselective | Catalytic Hydrogenation | Substrate control from the chiral oxane ring. | Diastereomerically enriched alkene or alkane. |

| Diastereoselective | Pauson-Khand Reaction | Substrate control from the chiral oxane ring. | Diastereomerically enriched bicyclic ketone. |

| Enantioselective | Propargylic Substitution | Chiral catalyst control. | Chiral substituted allene (B1206475) or alkyne. |

| Enantioselective | Addition to Alkyne | Chiral catalyst control. | Chiral functionalized alkene. |

Computational and Theoretical Studies of this compound Currently Limited in Scientific Literature

A comprehensive review of published scientific research reveals a notable absence of specific computational and theoretical studies focused on the chemical compound this compound. While computational chemistry is a powerful tool for investigating molecular structure, reactivity, and properties, it appears that this particular molecule has not yet been a direct subject of such detailed analysis in peer-reviewed literature.

General computational methods applicable to this class of compounds are well-established. For instance, Density Functional Theory (DFT) is widely used for quantum chemical calculations to determine the electronic structure and optimized geometry of organic molecules. Similarly, computational techniques are frequently employed to investigate reaction mechanisms, analyze transition states, and predict thermochemical properties and stereoselectivity in chemical reactions.

However, without specific studies on this compound, it is not possible to provide a detailed, data-driven account as requested by the specified outline. The generation of scientifically accurate information for the following sections requires dedicated computational research on the target molecule:

Computational and Theoretical Studies

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems

The reactivity of the propargyl group in 2-(prop-2-yn-1-yl)oxane is heavily influenced by the choice of catalyst. Future research will likely focus on the development of more efficient, selective, and sustainable catalytic systems for transformations involving this moiety.

Key Research Thrusts:

Earth-Abundant Metal Catalysis: While precious metals like gold and platinum have shown efficacy in activating alkynes, there is a growing emphasis on developing catalysts based on more abundant and less toxic metals such as iron, copper, and zinc. These catalysts could offer more economical and environmentally friendly alternatives for reactions such as additions, cyclizations, and cross-coupling reactions involving this compound.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. The development of photoredox catalytic systems for the functionalization of the propargyl group in this compound could enable novel transformations under mild reaction conditions.

Dual Catalysis: Combining two different catalytic cycles in a single pot can lead to the discovery of new reactions and improve the efficiency of existing ones. Future work may explore dual catalytic systems, for instance, combining a metal catalyst to activate the alkyne with an organocatalyst to control stereoselectivity.

Table 1: Comparison of Catalytic Systems for Propargyl Ether Transformations

| Catalyst Type | Advantages | Disadvantages | Potential Applications with this compound |

| Precious Metal (e.g., Au, Pt) | High reactivity, broad substrate scope | High cost, potential toxicity | Cycloisomerization, hydration, addition reactions |

| Earth-Abundant Metal (e.g., Fe, Cu) | Low cost, low toxicity, sustainable | Often lower reactivity, may require higher catalyst loading | Cross-coupling, click chemistry, addition reactions |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance | Requires a light source, can be sensitive to oxygen | Radical additions, C-H functionalization |

| Dual Catalysis | Access to novel reactivity, improved efficiency | Complex reaction optimization | Asymmetric synthesis, tandem reactions |

Exploration of New Reaction Pathways and Mechanistic Insights

A deeper understanding of the reactivity of this compound will pave the way for the discovery of new synthetic methods. Mechanistic studies are crucial for optimizing existing reactions and designing novel transformations.

Areas for Exploration:

Domino and Cascade Reactions: The propargyl group is an excellent starting point for designing domino or cascade reactions, where multiple bonds are formed in a single operation. Future research could focus on developing new cascade sequences initiated by the functionalization of the alkyne in this compound to rapidly build molecular complexity.

mdpi.comnih.gov-Sigmatropic Rearrangements: Propargyl ethers can undergo mdpi.comnih.gov-sigmatropic rearrangements to form allenyl derivatives. Investigating these rearrangements with this compound under various catalytic conditions could provide access to valuable allenic building blocks.

Computational Studies: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction mechanisms, transition states, and the role of catalysts. Future studies will likely employ computational chemistry to predict new reaction pathways and to understand the selectivity of reactions involving this compound.

Integration into Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability.

Advantages of Flow Chemistry for this compound:

Handling of Reactive Intermediates: Many reactions involving propargyl compounds proceed through high-energy or unstable intermediates. Flow chemistry allows for the in-situ generation and immediate consumption of these species, minimizing decomposition and improving reaction safety.

Precise Control of Reaction Parameters: Continuous-flow reactors enable precise control over temperature, pressure, and reaction time, which can lead to improved yields and selectivities.

Facilitated Scale-up: Once a reaction is optimized in a flow system, scaling up production is often more straightforward than with batch processes. This is particularly relevant for the synthesis of active pharmaceutical ingredients and other high-value chemicals derived from this compound.

Future research will likely see the development of continuous-flow processes for the synthesis and functionalization of this compound, making its chemistry more efficient and scalable.

Expansion of Synthetic Utility for Complex Target Molecules

The ultimate goal of developing new synthetic methods is their application in the synthesis of complex and valuable molecules, such as natural products, pharmaceuticals, and materials.

Potential Applications in Complex Synthesis:

Natural Product Synthesis: The propargyl group is a versatile functional handle that can be transformed into a wide range of other functional groups. This compound can serve as a key building block in the total synthesis of complex natural products containing the tetrahydropyran (B127337) motif.

Medicinal Chemistry: The tetrahydropyran ring is a common scaffold in many biologically active compounds. The ability to introduce a propargyl group via this compound allows for the late-stage functionalization of drug candidates, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. The alkyne can also be used in "click" chemistry for bioconjugation.

Materials Science: The terminal alkyne of this compound can participate in polymerization reactions to create novel polymers with interesting properties. These materials could find applications in areas such as coatings, adhesives, and advanced composites.

The continued exploration of the chemistry of this compound will undoubtedly lead to new and innovative solutions for the synthesis of a wide array of important molecules.

Q & A

Q. What are the established synthetic routes for 2-(prop-2-yn-1-yl)oxane in laboratory settings?

Methodological Answer: A common approach involves nucleophilic substitution where propargyl bromide reacts with an oxane-derived alcohol. For example, adapting the synthesis of (prop-2-yn-1-yloxy)naphthalene derivatives ():

- Procedure :

Dissolve the oxane alcohol (e.g., tetrahydropyran-2-ol) in DMF with K₂CO₃ (1.2 eq) to generate the oxyanion.

Add propargyl bromide (1 eq) and stir at room temperature for 2–4 hours.

Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1).

Quench with ice, extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

- Key Considerations :

- Use anhydrous conditions to avoid side reactions.

- Purify via column chromatography if the product is oily or impure .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify proton environments (e.g., alkyne proton at δ ~2.5 ppm) and carbon skeleton (alkyne carbons at δ ~70–80 ppm).

- IR Spectroscopy : Confirm the ether (C-O-C stretch at ~1100 cm⁻¹) and alkyne (C≡C stretch at ~2100 cm⁻¹) functional groups.

- Mass Spectrometry (MS) : Determine molecular weight (e.g., EI-MS for M⁺ peak).

- X-ray Crystallography : Resolve crystal structure using SHELXL ( ) for bond-length validation and spatial arrangement .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

Methodological Answer:

- Cross-Validation Strategies :

Compare DFT-calculated reaction pathways (e.g., alkyne cyclization) with experimental kinetic data.

Adjust computational parameters (e.g., solvation models, basis sets) to align with observed outcomes.

Validate bond lengths/angles using SHELXL-refined crystallographic data () .

- Case Example : If DFT predicts alkyne participation in hydrogen bonding, but NMR shows no such interaction, re-examine solvent effects or intermolecular forces in simulations.

Q. What advanced purification strategies are recommended for isolating this compound from complex mixtures?

Methodological Answer:

- Chromatography : Optimize solvent polarity (e.g., gradient elution with hexane:ethyl acetate) for column separation.

- Distillation : For volatile byproducts, use fractional distillation under reduced pressure.

- Analytical Monitoring : Employ GC-MS to track purity during workup.

- Challenges : Propargyl groups may polymerize; add inhibitors (e.g., BHT) during concentration .

Q. How can researchers mitigate side reactions during the synthesis of this compound derivatives?

Methodological Answer:

- Controlled Conditions :

- Use low temperatures (0–5°C) to suppress alkyne dimerization.

- Employ bulky bases (e.g., DBU) to minimize nucleophilic attack on the propargyl group.

- Workflow Adjustments :

- Quench reactions immediately after completion (TLC monitoring).

- Avoid prolonged exposure to light or oxygen, which can degrade the alkyne moiety .

Data Analysis and Structural Elucidation

Q. What methodologies are effective for analyzing crystallographic data of this compound?

Methodological Answer:

- SHELX Suite :

SHELXT (): Auto-determine space groups from single-crystal data.

SHELXL (): Refine structures using high-resolution data; apply restraints for thermal motion in flexible oxane rings.

- Validation Tools :

Q. How should researchers interpret conflicting NMR and X-ray data for this compound derivatives?

Methodological Answer:

- Scenario : NMR suggests a chair conformation, while X-ray shows a twist-boat.

- Resolution :

Confirm crystallographic data quality (R-factor, completeness).

Analyze solution-state dynamics via VT-NMR (variable temperature) to assess conformational flexibility.

Use DFT to calculate energy differences between conformers .

Safety and Handling in Advanced Research

Q. What safety protocols are critical when handling reactive intermediates in this compound synthesis?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles (propargyl bromide is a lachrymator; ).

- Ventilation : Conduct reactions in a fume hood to avoid inhaling vapors.

- Emergency Measures :

- Spill kits for propargyl bromide leaks.

- Eyewash stations accessible within 10 seconds (per OSHA guidelines; ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.